molecular formula C23H21N3O3 B243404 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

カタログ番号 B243404
分子量: 387.4 g/mol
InChIキー: QGASDWHGFYPMAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide, also known as ODZ10117, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of benzylacetamide derivatives and has shown promising results in various studies related to neuroscience, cancer, and inflammation.

作用機序

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves the inhibition of amyloid-beta peptide aggregation through the disruption of beta-sheet formation. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide binds to the hydrophobic pockets of amyloid-beta peptides, preventing the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit amyloid-beta peptide aggregation, 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the major advantages of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its ability to inhibit amyloid-beta peptide aggregation, which makes it a promising therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One area of interest is the development of more soluble analogs of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide that can be administered in vivo. Another area of interest is the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent. Additionally, the potential use of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in the treatment of other diseases such as cancer and inflammation should be explored.

合成法

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves a multistep process that includes the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride to form 2,3-dimethylphenyl-2-chloroacetate. This intermediate is then reacted with 4-(2-aminopyridin-4-yl)oxazole to form the final product 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide.

科学的研究の応用

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is neuroscience, where 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.

特性

分子式

C23H21N3O3

分子量

387.4 g/mol

IUPAC名

2-(2,3-dimethylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-15-5-3-6-19(16(15)2)28-14-21(27)25-13-17-8-10-18(11-9-17)23-26-22-20(29-23)7-4-12-24-22/h3-12H,13-14H2,1-2H3,(H,25,27)

InChIキー

QGASDWHGFYPMAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

正規SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。